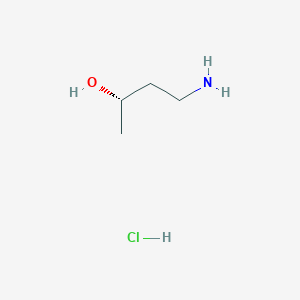
6-氨基-2-氯嘧啶-4-腈
描述
6-Amino-2-chloropyrimidine-4-carbonitrile is a pyrimidine-based compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol.
科学研究应用
6-Amino-2-chloropyrimidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various pyrimidine derivatives, which are important in organic synthesis.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
生化分析
Biochemical Properties
6-Amino-2-chloropyrimidine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, thereby affecting various signaling pathways within the cell . Additionally, 6-Amino-2-chloropyrimidine-4-carbonitrile can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 6-Amino-2-chloropyrimidine-4-carbonitrile on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Amino-2-chloropyrimidine-4-carbonitrile can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes in gene expression can have significant impacts on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 6-Amino-2-chloropyrimidine-4-carbonitrile involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 6-Amino-2-chloropyrimidine-4-carbonitrile can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, it can activate certain enzymes, leading to the enhancement of specific biochemical reactions. These interactions can result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-2-chloropyrimidine-4-carbonitrile can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Amino-2-chloropyrimidine-4-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of 6-Amino-2-chloropyrimidine-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exert significant biological effects. For instance, low doses of 6-Amino-2-chloropyrimidine-4-carbonitrile may lead to subtle changes in cell signaling pathways and gene expression, while higher doses can result in more pronounced effects, including toxicity and adverse effects. It is important to determine the optimal dosage to achieve the desired biological effects while minimizing potential toxicity.
Metabolic Pathways
6-Amino-2-chloropyrimidine-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, the compound can inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites. These effects on metabolic pathways can have significant implications for cellular function and overall organismal health.
Transport and Distribution
The transport and distribution of 6-Amino-2-chloropyrimidine-4-carbonitrile within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and overall biological effects. Understanding the transport and distribution mechanisms of 6-Amino-2-chloropyrimidine-4-carbonitrile is essential for optimizing its use in various applications.
Subcellular Localization
The subcellular localization of 6-Amino-2-chloropyrimidine-4-carbonitrile is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of 6-Amino-2-chloropyrimidine-4-carbonitrile is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-chloropyrimidine-4-carbonitrile typically involves the reaction of 4-amino-5-cyanopyrimidine with hydrogen chloride. This reaction is carried out under appropriate temperature and catalyst conditions to ensure the desired product is obtained . The reaction mixture is then subjected to crystallization and purification steps to yield pure 6-Amino-2-chloropyrimidine-4-carbonitrile .
Industrial Production Methods
In industrial settings, the production of 6-Amino-2-chloropyrimidine-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
6-Amino-2-chloropyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorine-substituted position.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation and palladium on carbon (Pd/C) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can yield C-4 substituted products .
作用机制
The mechanism of action of 6-Amino-2-chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it displaces other groups on the pyrimidine ring . This interaction is facilitated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
4-Amino-6-chloropyrimidine-5-carbonitrile: This compound is structurally similar and shares some chemical properties with 6-Amino-2-chloropyrimidine-4-carbonitrile.
2,4-Dichloro-6-phenylpyrimidine: Another similar compound that undergoes nucleophilic substitution reactions.
属性
IUPAC Name |
6-amino-2-chloropyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-9-3(2-7)1-4(8)10-5/h1H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBKQUJDZNBBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493666 | |
| Record name | 6-Amino-2-chloropyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64376-18-7 | |
| Record name | 6-Amino-2-chloropyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)


